molecular formula C27H21ClN2O5 B2700334 N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895645-54-2

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2700334
CAS No.: 895645-54-2
M. Wt: 488.92
InChI Key: DUPPVLSNXJKNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzoyl group at position 3, a chlorine atom at position 6, and an acetamide linker connecting the quinolinone moiety to a 2H-1,3-benzodioxol-5-yl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O5/c1-2-16-3-5-17(6-4-16)26(32)21-13-30(22-9-7-18(28)11-20(22)27(21)33)14-25(31)29-19-8-10-23-24(12-19)35-15-34-23/h3-13H,2,14-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPPVLSNXJKNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.

    Synthesis of the Quinoline Derivative: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent.

    Coupling Reactions: The benzodioxole and quinoline derivatives are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs and their pharmacological profiles are summarized below. Key differentiating features include substituent chemistry, physicochemical properties, and bioactivity.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 1,4-Dihydroquinolinone 4-Ethylbenzoyl, benzodioxol Hypothesized kinase inhibition N/A
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole 4-Chlorobenzoyl, chloro-fluorophenyl Bcl-2/Mcl-1 dual inhibitor
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l) Indole 4-Chlorobenzoyl, nitro group Anticancer activity
Methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a) Benzodioxol 3-Chlorobenzoyl Precursor to benzodiazepines
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, difluorophenyl Atherosclerosis treatment

Substituent Chemistry and Pharmacological Implications

  • 4-Ethylbenzoyl vs. Chlorine substituents (as in 10j and 3a) offer electronegativity-driven target binding but may elevate cytotoxicity .
  • Benzodioxol vs. Indole/Naphthyridine Cores : The benzodioxol group in the target compound may confer better CNS penetration compared to indole-based analogs (e.g., 10j, 10l) and naphthyridine derivatives (e.g., goxalapladib), which prioritize peripheral target engagement .
  • Nitro vs. Ethyl Groups: The nitro group in 10l enhances electrophilicity, favoring DNA intercalation but risking genotoxicity.

Table 2: Key Physicochemical Properties

Property Target Compound 10j (Indole Analog) Goxalapladib
Molecular Weight ~540 g/mol ~500 g/mol 718.80 g/mol
Melting Point Estimated 180–190°C 192–194°C Not reported
LogP (Predicted) 3.8–4.2 3.5 5.1
Solubility (aq.) Low (hydrophobic groups) Moderate (nitro group) Very low (trifluoromethyl)

Research Findings and Challenges

  • Bioactivity: While indole analogs (e.g., 10j) exhibit Bcl-2/Mcl-1 inhibition (IC50: 0.5–2 µM), the target compound’s quinolinone core may target kinases (e.g., EGFR or CDKs) due to structural resemblance to known inhibitors .
  • Synthesis Challenges : Low yields in analogous compounds (6–17% for indole derivatives ) suggest optimization is needed for the target’s multi-step synthesis.
  • Toxicity Risks : The ethylbenzoyl group’s metabolic oxidation to reactive intermediates necessitates in vitro hepatotoxicity screening.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activities. The IUPAC name is this compound, with a molecular formula of C22H22ClN3O4. Its molecular weight is approximately 425.88 g/mol.

Key Structural Features:

  • Benzodioxole moiety: Known for its role in enhancing biological activity.
  • Chloroquinoline structure: Often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Activity:
    • Studies have shown that derivatives of quinoline can act against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of electron-withdrawing groups (like chlorine) enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .
  • Antifungal Activity:
    • Similar compounds have demonstrated antifungal effects against pathogens like Candida albicans. The mechanism often involves disruption of the fungal cell membrane .

Anticancer Activity

This compound has shown promise in cancer research:

  • Cytotoxicity Studies:
    • A range of related compounds have been tested against various cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer). Results indicated selective toxicity towards cancer cells while sparing normal cells in certain cases .
  • Mechanism of Action:
    • The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this one have been reported to activate caspase pathways leading to programmed cell death .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

Structural FeatureEffect on Activity
Electron-withdrawing groups (e.g., Cl)Enhance antibacterial activity by increasing lipophilicity
Alkyl substitutions on aromatic ringsCan increase potency against specific cancer cell lines
Presence of dioxole moietyOften correlates with increased cytotoxicity

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Quinoline Derivatives:
    • A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that modifications to the quinoline structure can enhance efficacy .
  • Cytotoxicity in Cancer Cells:
    • Research involving benzodioxole derivatives indicated selective cytotoxicity towards breast and lung cancer cells compared to normal fibroblasts, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzodioxole and quinoline derivatives. Key steps include coupling reactions using acyl chlorides (e.g., 4-ethylbenzoyl chloride) and acetamide-forming agents under controlled conditions. Solvents like DMF or dioxane, along with bases such as triethylamine, are critical for intermediate formation. Purification via recrystallization (ethanol-DMF mixtures) or column chromatography ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Infrared Spectroscopy (IR) identifies functional groups. Mass Spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Thin-Layer Chromatography (TLC) is used for real-time reaction monitoring .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Begin with in vitro assays to evaluate antimicrobial activity (e.g., MIC against S. aureus or E. coli) and anticancer potential (cell viability assays on cancer lines like MCF-7 or HeLa). Enzyme inhibition studies (e.g., COX-2 or kinases) can elucidate mechanistic pathways. Dose-response curves (IC₅₀ calculations) and comparative analysis with structurally similar compounds are recommended .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions by:

  • Adjusting temperature (20–80°C) to balance reaction rate and side-product formation.
  • Screening solvents (polar aprotic vs. non-polar) to enhance intermediate stability.
  • Employing coupling agents (e.g., EDC/HOBt) for efficient amide bond formation.
  • Implementing gradient HPLC or preparative TLC for challenging separations. Kinetic studies (e.g., time-course NMR) help identify bottlenecks .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or enzyme isoforms). Address this by:

  • Standardizing protocols (e.g., ATP-based viability assays for consistency).
  • Validating target engagement via biophysical methods (SPR or ITC).
  • Conducting meta-analyses of structural analogs to identify substituent effects (e.g., chloro vs. fluoro groups) .

Q. What strategies can identify the molecular targets of this compound?

  • Methodological Answer : Use a combination of:

  • Affinity chromatography : Immobilize the compound to capture binding proteins.
  • Computational docking : Screen against databases (e.g., PDB) to predict target receptors.
  • CRISPR-Cas9 knockouts : Validate candidate targets in cellular models.
  • Transcriptomic profiling : Identify pathways altered post-treatment (RNA-seq) .

Q. How can structure-activity relationships (SAR) be assessed for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituting the ethylbenzoyl group with fluorinated or methylated analogs). Evaluate changes in:

  • Potency : Measure IC₅₀ shifts in target assays.
  • Selectivity : Profile against off-target receptors (e.g., GPCR panels).
  • Pharmacokinetics : Assess solubility (logP) and metabolic stability (microsomal assays). SAR models (QSAR) can predict optimal substituents .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scaling requires:

  • Process intensification : Transition from batch to flow chemistry for exothermic steps.
  • Purification scalability : Replace column chromatography with recrystallization or fractional distillation.
  • Reproducibility : Rigorous QC (HPLC-MS at each step) to maintain batch consistency. Pilot-scale reactors (1–10 L) are recommended for optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.